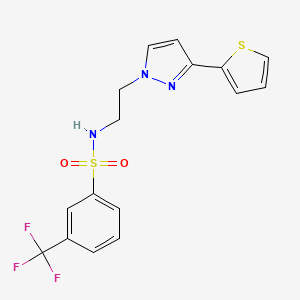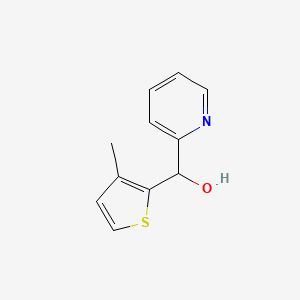
5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde is a unique chemical compound with the empirical formula C12H8ClFO3 . It has a molecular weight of 254.64 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound is Fc1ccc(OCc2ccc(C=O)o2)cc1Cl . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 254.64 . It’s provided in powder form and should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde has a wide range of applications in scientific research. It can be used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It can also be used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, this compound can be used as a starting material for the synthesis of other aldehydes and ketones, such as 3-chloro-4-fluorobenzaldehyde and 4-chloro-3-fluorobenzaldehyde.
Wirkmechanismus
The mechanism of action of 5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde is not fully understood. However, it is believed that the molecule acts as an electron acceptor, which allows it to interact with other molecules and form new compounds. In addition, this compound is known to react with other molecules to form new compounds, such as 5-chloro-4-fluorophenylacetaldehyde and 5-chloro-4-fluorophenylacetic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the molecule has an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other substances. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde in lab experiments is its versatility. It can be used in a variety of synthetic reactions, and its reactivity can be easily adjusted by changing the reaction conditions. However, one of the main limitations of using this compound is its toxicity. The molecule is known to be toxic and should be handled with care.
Zukünftige Richtungen
There are many potential future directions for 5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research could be conducted on its synthesis methods, as well as its potential uses in other areas of scientific research. Finally, further research could be conducted on the potential toxicity of the molecule and its potential health effects.
Synthesemethoden
5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde can be synthesized through a variety of methods, including the Williamson ether synthesis, the Wittig reaction, and the Stille reaction. The Williamson ether synthesis involves the reaction of a phenol and an alkyl halide in the presence of an aqueous base, such as sodium hydroxide. The Wittig reaction is a chemical reaction that involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Stille reaction is a palladium-catalyzed cross-coupling reaction of an organostannane with an aryl halide.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(3-chloro-4-fluorophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFO2/c12-9-5-7(1-3-10(9)13)11-4-2-8(6-14)15-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGCOVURJWXEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2621958.png)
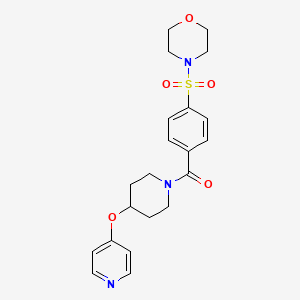
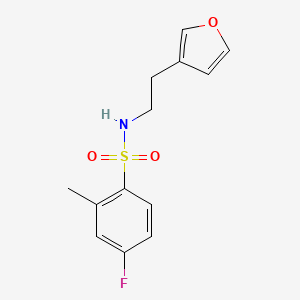
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzoylphenyl)-3-oxopropanenitrile](/img/structure/B2621961.png)
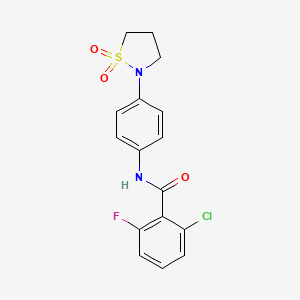

![[1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene](/img/structure/B2621969.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2621971.png)



![sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate;hydrate](/img/no-structure.png)
